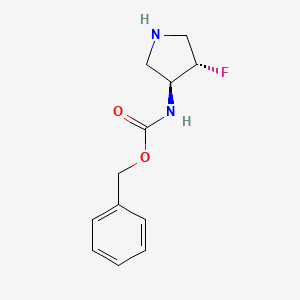

trans-3-(Cbz-amino)-4-fluoropyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15FN2O2 |

|---|---|

Molecular Weight |

238.26 g/mol |

IUPAC Name |

benzyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)/t10-,11-/m0/s1 |

InChI Key |

KZWUUEWPRQZDNF-QWRGUYRKSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)F)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Control and Conformational Analysis of Fluorinated Pyrrolidines

Investigation of Relative and Absolute Stereochemistry in trans-3-(Cbz-amino)-4-fluoropyrrolidine and its Analogues

The precise three-dimensional arrangement of atoms, or stereochemistry, in molecules like this compound is fundamental to their chemical and biological properties. beilstein-journals.org The presence of multiple chiral centers in this compound and its analogues necessitates rigorous methods to first separate stereoisomers and then unambiguously determine their spatial configuration.

The synthesis of fluorinated pyrrolidines often results in a racemic mixture, which is an equal mixture of two non-superimposable mirror-image isomers called enantiomers. Chiral resolution is the process used to separate these enantiomers. wikipedia.org

A classical and widely used method involves diastereomeric salt crystallization . This technique converts the pair of enantiomers into a pair of diastereomers by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. Once separated, the chiral resolving agent is removed, yielding the pure enantiomers. wikipedia.org

Kinetic resolution has emerged as a powerful alternative for accessing enantiomerically enriched pyrrolidines. rsc.org This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched.

Biocatalytic Kinetic Resolution : Enzymes, particularly hydrolases, are highly selective catalysts that can provide access to enantiopure pyrrolidines under mild conditions. rsc.org While highly selective, a given enzyme may have a narrow substrate scope. rsc.org

Chemical Kinetic Resolution : Non-enzymatic methods are also employed. For instance, chiral oxazaborolidine catalysts have been used for the kinetic resolution of racemic pyrrolidine-2,5-diones. nih.gov Similarly, chiral titanium catalysts have been effective in the kinetic resolution of 2,5-disubstituted pyrrolines through hydrosilylation. nih.gov These strategies underscore the importance of developing diverse catalytic systems to achieve efficient separation of a broad range of substituted pyrrolidine (B122466) enantiomers. rsc.org

Once a single enantiomer is isolated, its absolute configuration—the actual spatial arrangement of its atoms—must be determined.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. springernature.com For chiral molecules, the Bijvoet method, which utilizes the phenomenon of anomalous dispersion, allows for the unambiguous assignment of the absolute configuration. researchgate.netmit.edu This technique relies on measuring the intensity differences between specific reflections (known as Bijvoet pairs) in the diffraction pattern. researchgate.net While historically challenging for molecules containing only light atoms (like carbon, nitrogen, oxygen, and fluorine), modern diffractometers and computational methods have made it possible to determine the absolute configuration of such compounds with high confidence, provided a high-quality single crystal can be obtained. mit.eduresearchgate.net The relative stereochemistry of a related fluorinated cyclic compound was successfully determined using this method. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state alternative. The absolute configuration of a chiral molecule can often be determined by converting it into diastereomers using a chiral derivatizing agent with a known absolute configuration. For example, chiral acids like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) can be used to create diastereomeric esters whose ¹H NMR spectra exhibit distinct, predictable chemical shift differences due to the anisotropic effect of the naphthyl group, allowing for the assignment of the absolute configuration of the original molecule. researchgate.netnih.gov

Stereoelectronic Effects of Fluorine on Pyrrolidine Ring Conformation

The introduction of a highly electronegative fluorine atom onto the pyrrolidine ring significantly perturbs its electronic structure, leading to profound effects on its conformational preferences. beilstein-journals.org These stereoelectronic effects, which involve the spatial arrangement of orbitals, are critical in dictating the molecule's shape and stability.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to a heteroatom in a ring to occupy the axial position, contrary to what would be expected from steric hindrance alone. wikipedia.org In fluoropyrrolidine systems, a generalized anomeric effect plays a crucial role. beilstein-journals.orgresearchgate.net This effect arises from a stabilizing hyperconjugative interaction involving the delocalization of electron density from the nitrogen atom's non-bonding lone pair (nN) into the low-lying anti-bonding orbital of the adjacent carbon-fluorine bond (σCF). beilstein-journals.orgresearchgate.net This nN → σCF interaction is particularly strong and imparts a significant conformational bias, especially in α-fluoro isomers. beilstein-journals.orgresearchgate.net

The fluorine gauche effect is a stereoelectronic preference for a gauche (60°) dihedral angle between fluorine and an adjacent electron-withdrawing group in an X-C-C-F fragment. beilstein-journals.org This preference is often attributed to stabilizing hyperconjugative interactions, such as σC-H → σ*C-F. st-andrews.ac.ukacs.org In protonated 3-fluoropyrrolidines, an attractive electrostatic interaction between the positively charged nitrogen and the partially negative fluorine (NH₂⁺∙∙∙Fδ⁻) can further reinforce this gauche arrangement. beilstein-journals.orgresearchgate.net

The five-membered pyrrolidine ring is not flat but exists in puckered "envelope" or "twist" conformations to relieve torsional strain. The precise nature of this pucker is highly sensitive to the nature and stereochemistry of its substituents. Fluorination can exert a powerful influence on the ring's pucker preference. researchgate.netresearchgate.net

Studies on closely related 3-fluoro-4-hydroxyprolines have shown that fluorination can shift the conformational equilibrium of the ring. researchgate.netnih.gov For instance, the introduction of fluorine can favor a C⁴-endo pucker (where C4 is out of the plane on the same side as the carboxylate group in proline) over the C⁴-exo pucker, which is critical for the biological recognition of some proline-containing ligands. nih.gov This control over ring conformation is a key strategy in medicinal chemistry. nih.gov

Table 1: Effect of Fluorine Substitution on Conformational Preferences in Proline Analogues

| Feature | Unsubstituted Hydroxyproline (Hyp) | 3-Fluoro-4-hydroxyproline (F-Hyp) | Key Finding | Source |

| Ring Pucker | Favors C⁴-exo pucker | Stabilizes C⁴-endo pucker | Fluorination can reverse the natural pucker preference of the ring. | nih.gov |

| Amide Isomerization | trans amide bond stabilized by n → π* interaction in C⁴-exo pucker | C⁴-endo pucker disfavors the interaction that stabilizes the trans isomer | The fluorine-induced change in ring pucker can indirectly affect the cis/trans amide bond equilibrium. | researchgate.netnih.gov |

Computational Studies on Conformational Preferences and Stereoselectivity of Fluoropyrrolidines

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex conformational landscapes of fluorinated pyrrolidines. These theoretical studies provide deep insights into the underlying stereoelectronic effects that govern the three-dimensional structure and, consequently, the biological activity of these important molecules.

The substitution of hydrogen with fluorine on the pyrrolidine ring introduces significant stereoelectronic interactions that dictate the ring's pucker and the orientation of its substituents. The five-membered pyrrolidine ring is flexible and typically adopts non-planar envelope or twisted conformations to minimize steric and torsional strain. The introduction of a highly electronegative fluorine atom, as in this compound, profoundly influences the conformational equilibrium.

Quantum chemical analyses have been instrumental in dissecting the contributions of various non-covalent interactions. beilstein-journals.orgresearchgate.net Key among these are the gauche effect and the anomeric effect, which are critical in stabilizing specific conformations. beilstein-journals.orgresearchgate.netbeilstein-journals.org

The gauche effect often stabilizes a conformation where the electronegative fluorine atom and the nitrogen atom of the pyrrolidine ring are in a gauche relationship (dihedral angle of approximately 60°). wikipedia.org This preference is attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ-bonding orbital into the C-F σ-antibonding orbital (σCH→σCF). beilstein-journals.orgwikipedia.org In the case of 3-fluoropyrrolidines, this effect favors a Cγ-exo pucker, which places the fluorine atom in a pseudo-axial position on the opposite face of the ring from the Cβ and Cδ protons. nih.gov

The anomeric effect , a stereoelectronic phenomenon typically associated with pyranose rings, also plays a significant role, particularly in α-fluorinated pyrrolidines. beilstein-journals.orgresearchgate.net A generalized anomeric effect, described as an nN→σ*CF electron delocalization, involves the donation of electron density from the nitrogen lone pair (nN) into the antibonding orbital of the adjacent C-F bond. beilstein-journals.orgresearchgate.net This interaction strongly influences the energetics and imparts a robust conformational bias.

Computational models, often benchmarked against experimental data from NMR spectroscopy and X-ray crystallography, allow for the precise calculation of the relative energies of different conformers. researchgate.netnih.gov For instance, DFT calculations at levels like B3LYP-D3BJ/6-311++G** are used to explore the potential energy surface and identify the most stable conformations. beilstein-journals.orgresearchgate.netbeilstein-journals.org These studies have shown that in difluorinated pyrrolidines, the anomeric effect can be a dominant factor in controlling conformation, sometimes overshadowing the gauche effect, which may be relegated to a secondary role by steric and electrostatic interactions. beilstein-journals.orgresearchgate.net

Furthermore, the protonation state of the pyrrolidine nitrogen significantly impacts conformational preference. In the 3-fluoropyrrolidinium cation, a highly favored conformation where the fluorine and the protonated nitrogen are cis to each other is observed. beilstein-journals.orgbeilstein-journals.org This is attributed to a powerful electrostatic gauche effect, where the attractive interaction between the positively charged nitrogen (NH2+) and the partially negative fluorine (Fδ−) reinforces the hyperconjugative gauche effect. beilstein-journals.orgbeilstein-journals.org

These computational findings are crucial for rational drug design, as controlling the conformation of the pyrrolidine ring through fluorination can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity to target proteins. researchgate.net The stereoselective introduction of fluorine, guided by computational predictions, allows for the fine-tuning of molecular shape and properties.

Interactive Data Table: Computational Findings on Fluoropyrrolidine Conformations

| Compound Class | Dominant Stereoelectronic Effect(s) | Computationally Predicted Preferred Conformation | Method of Study | Reference |

| 3-Fluoropyrrolidines | Gauche effect (σCH→σCF) | Cγ-exo pucker favored | DFT, NMR, X-ray | nih.gov |

| 3-Fluoropyrrolidinium cation | Electrostatic gauche effect (NH2+∙∙∙Fδ−) | cis orientation of Fluorine and Nitrogen | DFT | beilstein-journals.orgbeilstein-journals.org |

| α-Fluoro Pyrrolidines | Generalized anomeric effect (nN→σCF) | Strong conformational bias imparted | DFT (B3LYP-D3BJ) | beilstein-journals.orgresearchgate.net |

| Vicinal Difluoropyrrolidines | Anomeric effect, Gauche effect, Steric interactions | Anomeric effect often dominates over gauche effect | DFT (B3LYP-D3BJ) | beilstein-journals.orgresearchgate.net |

Spectroscopic Characterization Techniques for Structural Elucidation of Trans 3 Cbz Amino 4 Fluoropyrrolidine

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For trans-3-(Cbz-amino)-4-fluoropyrrolidine, ¹H, ¹³C, and ¹⁹F NMR experiments are crucial for assigning the trans configuration of the substituents on the pyrrolidine (B122466) ring and for understanding the ring's conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the protons on the pyrrolidine ring (H2, H3, H4, and H5) exhibit characteristic chemical shifts and coupling constants (J-values). The trans arrangement of the Cbz-amino and fluoro groups is confirmed by analyzing the coupling constants between H3 and H4, as well as by Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between specific protons. The benzylic protons of the Cbz group typically appear as a singlet around δ 5.1 ppm, while the aromatic protons resonate in the δ 7.3-7.4 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the pyrrolidine ring carbons are particularly informative. The carbon atom bonded to the fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF), and its chemical shift will be significantly influenced by the electronegative fluorine atom. Similarly, the carbon bearing the Cbz-amino group (C3) will have a distinct chemical shift. The carbonyl carbon of the carbamate (B1207046) group is typically observed in the δ 154-156 ppm range.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. In this compound, the ¹⁹F NMR spectrum will show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom. Crucially, heteronuclear coupling between the fluorine atom and adjacent protons (H3, H4, and H5) provides valuable structural information. The magnitude of these J-couplings is dependent on the dihedral angles between the F and H atoms, which in turn is dictated by the ring conformation. Conformational analysis of fluorinated pyrrolidines often reveals a preference for a Cγ-exo or Cγ-endo envelope conformation, influenced by stereoelectronic effects such as the gauche effect between the fluorine atom and the ring nitrogen. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Key Couplings (Hz) |

| ¹H | H2 | 3.2 - 3.8 (m) | |

| ¹H | H3 | 4.0 - 4.5 (m) | ³J(H,H), ³J(H,F) |

| ¹H | H4 | 4.8 - 5.3 (dm) | ²J(H,F) ≈ 50-55 |

| ¹H | H5 | 3.0 - 3.6 (m) | |

| ¹H | CH₂ (Cbz) | ~5.1 (s) | |

| ¹H | Aromatic (Cbz) | 7.3 - 7.4 (m) | |

| ¹H | NH | Variable | |

| ¹³C | C2 | ~50 - 55 | |

| ¹³C | C3 | ~55 - 60 | ²J(C,F) |

| ¹³C | C4 | ~90 - 95 | ¹J(C,F) ≈ 170-180 |

| ¹³C | C5 | ~48 - 53 | |

| ¹³C | C=O (Cbz) | ~155 | |

| ¹³C | CH₂ (Cbz) | ~67 | |

| ¹³C | Aromatic (Cbz) | 127 - 136 | |

| ¹⁹F | F4 | -170 to -190 | ²J(F,H), ³J(F,H) |

Note: The data in this table is predicted based on typical values for similar structures and may not represent exact experimental values.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula (C₁₂H₁₅FN₂O₂).

The fragmentation pattern observed in the mass spectrum offers valuable structural insights. Common fragmentation pathways for Cbz-protected amines include the loss of the benzyl (B1604629) group or the entire Cbz moiety. For pyrrolidine derivatives, ring opening and subsequent fragmentation are also common. The presence of the fluorine atom will influence the fragmentation, and fragments containing fluorine can be readily identified by their characteristic isotopic pattern. A key fragmentation would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or toluene (B28343) (C₇H₈, 92 Da), followed by further fragmentation of the fluorinated pyrrolidine ring.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |

| 253.1190 | [M+H]⁺ | Protonated molecular ion |

| 161.0823 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 147.0666 | [M - C₇H₈O]⁺ | Loss of benzyl alcohol |

| 108.0818 | [C₇H₉O]⁺ | Benzylic fragment |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

Note: The m/z values are calculated based on the monoisotopic masses and represent plausible fragments.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include the N-H stretching vibration of the secondary amine and the carbamate, typically appearing in the region of 3300-3500 cm⁻¹. The C=O stretching of the carbamate functional group will give a strong absorption band around 1680-1700 cm⁻¹. The C-N stretching vibrations of the amine and the pyrrolidine ring will be observed in the 1000-1350 cm⁻¹ region. The C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ range, although it may be difficult to distinguish from other absorptions in this fingerprint region. The aromatic C-H and C=C stretching vibrations from the benzyl group of the Cbz protecting group will also be visible.

Interactive Data Table: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amine/Carbamate) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carbamate) | Stretching | 1680 - 1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1350 |

| C-F | Stretching | 1000 - 1400 |

Advanced Spectroscopic Methods (e.g., Vibrational Circular Dichroism) for Stereochemical Assignment

While NMR can determine the relative stereochemistry (trans configuration), establishing the absolute configuration of a chiral molecule like this compound requires a chiroptical technique. Vibrational Circular Dichroism (VCD) is a powerful method for this purpose. mdpi.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net

The VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a specific enantiomer, the absolute configuration can be unambiguously assigned. organicchemistrydata.org This technique is particularly valuable for complex molecules where crystallographic methods are not feasible. The combination of IR and VCD spectroscopy provides a comprehensive picture of both the functional groups and the stereochemistry of the molecule. nih.gov

Role of Trans 3 Cbz Amino 4 Fluoropyrrolidine As a Chiral Building Block in Advanced Organic Synthesis

Integration into Complex Molecular Architectures and Heterocyclic Systems

The rigid, non-planar structure of the pyrrolidine (B122466) ring makes it an attractive scaffold for exploring three-dimensional chemical space in drug design. researchgate.netnih.gov trans-3-(Cbz-amino)-4-fluoropyrrolidine serves as an ideal starting point for creating more elaborate molecular frameworks, including fused heterocyclic systems. The synthesis of novel fluorinated heterocyclic leads is an active area of research, often employing reliable reactions like nucleophilic aromatic substitution (SNAr) on polyfluorinated arenes to build complex structures. nih.gov

Amino acids and their derivatives have long been used as versatile precursors for a variety of heterocyclic systems. nih.gov For instance, 3-aminoquinazolinones derived from amino acids can be cyclized with various reagents to form fused triazino-, triazepino-, and triazocinoquinazolinones. nih.gov By analogy, the amino groups of this compound can be strategically employed to construct novel, fluorine-containing fused heterocycles. The pyrrolidine nitrogen can participate in cyclization reactions, while the Cbz-protected amine at the 3-position can be deprotected and utilized in subsequent synthetic steps to build out complex architectures. General strategies for synthesizing heterocyclic compounds with fluorinated substituents often rely on versatile fluorinated building blocks, underscoring the utility of molecules like this compound. nih.gov

A variety of synthetic methods can be employed to integrate this building block. The following table outlines some general strategies for heterocycle synthesis where a fluorinated amino-pyrrolidine derivative could be a key precursor.

| Synthesis Strategy | Reagents/Conditions | Resulting Heterocycle Type | Reference |

| Tandem SNAr-Cyclocondensation | Perfluorinated arenes, α-hydroxycarbonyl compounds, DBU | Fluorinated Benzofurans | nih.gov |

| Condensation/Cyclization | Aminoquinazolinones, Aldehydes or Acid Chlorides | Fused Triazoles, Oxadiazoles | nih.gov |

| Multi-component Reactions | Fluorinated imines, Hydrazine hydrate | Bis(fluoroalkyl)-pyrazoles | nih.gov |

This table represents general synthetic strategies for heterocyclic synthesis where a building block like this compound could be applied.

Asymmetric Induction in Subsequent Chemical Transformations utilizing the Fluoropyrrolidine Core

A key advantage of using a chiral building block is its ability to direct the stereochemical outcome of subsequent reactions, a process known as asymmetric induction. The pre-existing stereocenters at C3 and C4 of this compound, along with the puckered conformation of the pyrrolidine ring, create a distinct chiral environment that can influence the facial selectivity of approaching reagents.

This phenomenon is crucial in reactions such as nucleophilic additions to carbonyl groups or alkylations alpha to a functional group introduced onto the pyrrolidine scaffold. For example, amino acids themselves have been used as chiral auxiliaries to induce diastereoselectivity in nucleophilic additions to triazinones. urfu.ru The stereogenic centers of the fluoropyrrolidine core can similarly guide the formation of new stereocenters, allowing for the synthesis of diastereomerically pure compounds.

The stereoelectronic effects of the fluorine atom can also play a significant role. Its strong electron-withdrawing nature can influence the reactivity and geometry of nearby reaction centers, further contributing to stereocontrol. The ability to synthesize specific stereoisomers is critical, as different spatial arrangements of substituents can lead to vastly different biological profiles due to specific interactions with enantioselective protein targets. researchgate.netnih.gov The synthesis of enantiomerically pure 3'-fluorothalidomide, for example, highlights the importance of controlling stereochemistry in fluorinated molecules, where a single chiral source can be used to produce either enantiomer by modifying reaction additives. nih.gov

Utility in the Synthesis of Fluorinated Amino Acid Derivatives and Peptidomimetics

The incorporation of fluorine into amino acids and peptides is a powerful strategy in medicinal chemistry and chemical biology. rsc.org Fluorinated amino acids can act as metabolic inhibitors, probes for biological processes, and components of highly stable peptides. psu.edunih.gov this compound is a valuable precursor for creating non-natural, fluorinated amino acids and peptidomimetics, which mimic the structure and function of natural peptides but with enhanced properties like proteolytic stability.

The building block can be chemically modified to produce derivatives of 4-fluoroproline (B1262513), a fluorinated analogue of the natural amino acid proline. The synthesis of such derivatives is of great interest; for example, enantiomerically pure 2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine, is in high demand for drug design. mdpi.com

Furthermore, the structure is well-suited for incorporation into peptide chains or for the synthesis of peptidomimetics. The Cbz protecting group on the 3-amino function is readily removable, allowing for coupling with other amino acids or peptide fragments using standard peptide synthesis protocols. mdpi.com The resulting structures, containing the fluoropyrrolidine core, can enforce specific turn-like conformations in the peptide backbone, a structural motif often critical for biological activity. colab.ws The synthesis of triazine-based peptidomimetics, for instance, has shown that incorporating non-natural building blocks can lead to potent antimicrobial agents with enhanced stability. nih.gov

| Application Area | Example of Target Molecule | Key Advantage | References |

| Fluorinated Amino Acids | Derivatives of 4-Fluoroproline | Metabolic stability, unique electronic properties | rsc.orgpsu.edu |

| Peptidomimetics | Short peptide sequences with a fluoropyrrolidine core | Enhanced proteolytic stability, conformational constraint | colab.wsnih.gov |

| Bioisosteric Replacement | Leucine analogues | Altered lipophilicity and binding | mdpi.com |

Applications in the Synthesis of Scaffolds for Drug Discovery Research

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs. researchgate.netnih.govnih.gov Its three-dimensional, sp³-rich character is highly sought after in modern drug discovery to improve properties like solubility and selectivity while avoiding the "flatland" of aromatic ring systems. This compound provides a direct entry point to novel, fluorinated pyrrolidine scaffolds for drug discovery programs. nih.gov

The introduction of this chiral building block can be a key step in developing potent and selective therapeutic agents. For example, chiral spirocyclic diamines have been used as key intermediates in the synthesis of selective muscarinic M4 agonists for treating psychosis. nih.gov The defined stereochemistry of the building block avoids the need for challenging chiral separations or asymmetric reactions later in the synthesis. nih.gov

The versatility of the fluoropyrrolidine core allows it to be decorated with various substituents to optimize interactions with a biological target. This scaffold-based approach is a powerful strategy in lead optimization. For instance, researchers have optimized 4-amino-pyridazin-3(2H)-one as a core scaffold to develop potent inhibitors of fatty acid-binding protein 4 (FABP4), a target for metabolic diseases and cancer. researchgate.net Similarly, the this compound scaffold can be elaborated to generate libraries of compounds for screening against various disease targets, from cancer to central nervous system disorders. researchgate.netnih.govnih.gov

Mechanistic and Theoretical Insights into Reactions Involving Fluorinated Pyrrolidines

Density Functional Theory (DFT) Calculations for Elucidation of Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netacs.org It allows chemists to model reaction mechanisms, calculate the energies of reactants, transition states, and products, and thereby construct detailed energy profiles for a given reaction pathway. researchgate.netresearchgate.net This theoretical approach is critical for understanding how reactions involving complex molecules like trans-3-(Cbz-amino)-4-fluoropyrrolidine* proceed.

DFT calculations can elucidate the step-by-step mechanism of a reaction, identifying key intermediates and the energy barriers that must be overcome for the reaction to proceed. For instance, in reactions such as nucleophilic substitution, cycloadditions, or rearrangements involving fluorinated pyrrolidines, DFT can map out the entire reaction coordinate. acs.orgresearchgate.net This includes modeling the initial approach of reactants, the breaking and forming of bonds in the transition state, and the formation of the final products.

For a molecule like this compound*, DFT can predict how the fluorine atom and the bulky Cbz-amino group influence the stability of different conformations and the energy barriers of potential reactions. For example, DFT studies on related fluorinated heterocycles have shown that fluorine substitution can dramatically lower the activation energy for certain transformations, making reactions more facile compared to their non-fluorinated counterparts. researchgate.net The calculations can also predict whether a reaction is likely to be thermodynamically favorable by comparing the energies of the starting materials and the products. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Data for Key Reaction Steps in Heterocyclic Chemistry

| Reaction Type | Key Transformation | Typical Calculated Activation Energy (ΔG‡, kcal/mol) | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Ring-opening of a strained heterocycle | 15 - 25 | Determines the regioselectivity and rate of functionalization. |

| [3+2] Cycloaddition | Formation of the pyrrolidine (B122466) ring | 10 - 20 | Key step in the synthesis of the core scaffold; fluorine can alter the barrier and selectivity. nih.gov |

| Electrophilic Fluorination | C-H to C-F bond formation | 5 - 15 | Energy barrier indicates the feasibility and rate of direct fluorination. researchgate.net |

| Conformational Inversion | Ring pucker change (e.g., endo to exo) | 2 - 8 | Low barriers indicate conformational flexibility, which is heavily influenced by fluorine's stereoelectronic effects. nih.govbeilstein-journals.org |

Note: The values in this table are illustrative and represent typical ranges found in computational studies of related heterocyclic systems. Actual values for a specific reaction depend on the exact substrates, reagents, and conditions.

Computational Modeling of Stereoselective Induction and Transition States

One of the most significant challenges in modern organic synthesis is controlling stereochemistry—the three-dimensional arrangement of atoms in a molecule. Computational modeling is a vital tool for understanding and predicting the origins of stereoselectivity in reactions that produce chiral molecules like fluorinated pyrrolidines. nih.gov

When a reaction can form multiple stereoisomers, the outcome is determined by the relative energies of the different transition states leading to these isomers. The product that forms fastest will be the one with the lowest energy transition state. DFT calculations can precisely model the geometries and energies of these competing transition states. researchgate.net

In the context of this compound*, computational models can explain how the existing stereocenters (at C3 and C4) direct the approach of a reagent to a specific face of the molecule in subsequent reactions. The models account for:

Steric Hindrance : The bulky carbamate (B1207046) (Cbz) group can physically block one face of the pyrrolidine ring, forcing an incoming reactant to approach from the opposite, less hindered face.

Electronic Effects : The highly electronegative fluorine atom creates a complex electronic environment. It can engage in stabilizing or destabilizing interactions (e.g., dipole-dipole, hyperconjugation) within the transition state, favoring one geometry over another. nih.govbeilstein-journals.org

Hydrogen Bonding : The amide N-H of the Cbz group can act as a hydrogen bond donor, potentially interacting with a catalyst or reagent to lock the transition state into a specific conformation. nih.gov

By comparing the calculated energies of all possible transition states, researchers can predict the major stereoisomer that will be formed, often with high accuracy. This predictive power is invaluable for designing new stereoselective syntheses. nih.gov

Table 2: Example of Transition State Energy Differences in a Stereoselective Reaction

| Transition State | Leads to Product | Relative Energy (ΔΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS-A (Favored) | (R,R)-Product | 0.0 | Major Product |

| TS-B (Disfavored) | (S,S)-Product | +2.5 | Minor Product |

| TS-C (Disfavored) | (R,S)-Product | +4.1 | Trace Product |

| TS-D (Disfavored) | (S,R)-Product | +4.5 | Trace Product |

Note: This table illustrates how a small difference in the calculated Gibbs free energy of activation (ΔΔG‡) between competing transition states can lead to a high degree of stereoselectivity.

Elucidation of Catalyst-Substrate Interactions in Asymmetric Fluorination Reactions

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically pure compounds. In these reactions, a chiral catalyst interacts with the substrate to create a chiral environment that directs the reaction towards a single stereoisomer. Computational modeling is essential for understanding the intricate non-covalent interactions between the catalyst and the substrate that are responsible for this high level of control. researchgate.netnih.gov

For the synthesis of chiral fluorinated pyrrolidines, a chiral catalyst must differentiate between the two faces of the pyrrolidine ring or a precursor molecule. DFT and molecular dynamics (MD) simulations can reveal the precise nature of the catalyst-substrate complex at the crucial transition state. acs.org These models can identify and quantify key interactions, such as:

Hydrogen Bonding : In organocatalysis, the N-H group of a thiourea (B124793) or the carboxylic acid of a proline-based catalyst can form hydrogen bonds with the substrate, orienting it for a selective reaction. nih.govacs.orgmdpi.com

Ion Pairing : In phase-transfer catalysis, electrostatic interactions between a chiral catalyst and an ionic substrate or reagent are critical for stereochemical control. nih.govdigitellinc.com

Steric Repulsion : The bulky groups on a chiral ligand can act as "steric shields," blocking one pathway and allowing the reaction to proceed only through another, leading to high enantioselectivity. nih.gov

π-π Stacking : Interactions between aromatic rings on the catalyst and the substrate can help to pre-organize the transition state assembly. nih.gov

By modeling these subtle forces, researchers can understand why a particular catalyst is effective, rationalize the observed stereochemical outcome, and design improved catalysts for future applications. For example, computational studies have explained how a chiral phosphoric acid catalyst can control the enantioselective fluorination of enamides through a network of hydrogen bonds. nih.gov

Understanding the Influence of Fluorine Substitution on Reactivity and Reaction Selectivity

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts unique properties to organic molecules. nih.govscilit.com These effects are not merely a result of steric bulk but are dominated by profound electronic influences that alter molecular conformation, reactivity, and selectivity. nih.govbeilstein-journals.org In a molecule like this compound*, the fluorine atom at C4 exerts powerful stereoelectronic effects.

Inductive Effect : Fluorine's high electronegativity strongly withdraws electron density through the sigma bonds (–I effect). This makes adjacent carbon atoms more electron-poor (electrophilic) and can lower the pKa of nearby acidic protons. This effect is critical in modulating the reactivity of the pyrrolidine ring, for example, by influencing the nucleophilicity of the ring nitrogen. nih.gov

Conformational Control (Gauche and Anomeric Effects) : The presence of fluorine significantly influences the puckering of the five-membered pyrrolidine ring. nih.govbeilstein-journals.org Due to stereoelectronic effects like the gauche effect (the tendency of fluorine to be gauche to an electron-withdrawing group), fluorinated pyrrolidines often adopt a preferred conformation. nih.govbeilstein-journals.org For example, a fluorine atom at the 4-position can favor an exo pucker of the ring to optimize orbital alignment, which in turn positions other substituents in specific spatial arrangements, affecting their reactivity. nih.gov

Bond Strength : The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a molecule by preventing C-H oxidation at that position. scilit.com

Reactivity and Selectivity : The electronic perturbation caused by fluorine can dramatically alter reaction outcomes. For instance, the increased electrophilicity at the carbon bearing the fluorine atom can make it more susceptible to nucleophilic attack under certain conditions. researchgate.net Conversely, it can direct reactions to other parts of the molecule. Studies on fluorinated pyridines, for example, show that fluorination can direct subsequent substitution reactions to specific positions. The presence of fluorine has been shown to be crucial for the biological activity of some pyrrolidine-containing compounds when compared to their non-fluorinated analogs. nih.gov

Table 3: Impact of Fluorine Substitution on Pyrrolidine Properties

| Property | Unsubstituted Pyrrolidine | Fluorinated Pyrrolidine | Underlying Reason |

|---|---|---|---|

| Nitrogen Basicity (pKa of conjugate acid) | ~11.3 | Lower | Inductive electron withdrawal by fluorine reduces the electron density on the nitrogen. acs.org |

| Ring Conformation | Flexible, multiple low-energy puckers | Often a single preferred pucker (e.g., C4-exo) | Stereoelectronic effects (gauche, anomeric) stabilize a specific conformation. nih.govbeilstein-journals.orgnih.gov |

| Electrophilicity of C-H bonds | Relatively low | Increased at C-F carbon | Strong C-F bond dipole makes the carbon atom more electron-deficient. nih.gov |

| Metabolic Stability | Susceptible to oxidation at C-H | Blocked to oxidation at C-F position | High C-F bond dissociation energy prevents enzymatic C-H activation. scilit.com |

Exploration of Bioactive Fluoropyrrolidine Scaffolds in Medicinal Chemistry Research

Design Principles for Incorporating Fluorine into Bioactive Pyrrolidine (B122466) Derivatives to Modulate Properties

The strategic incorporation of fluorine into pyrrolidine scaffolds is guided by several key design principles aimed at modulating molecular properties such as conformational preference, basicity (pKa), metabolic stability, and binding affinity. researchgate.netnih.gov The presence of the highly electronegative fluorine atom can exert significant influence through a combination of inductive and stereoelectronic effects. nih.govbeilstein-journals.org

Conformational Control: One of the most significant impacts of fluorination on the pyrrolidine ring is the control of its pucker. nih.govresearchgate.net The five-membered ring is not flat but adopts envelope or twisted conformations. Fluorine substitution, particularly at the C4 position, can enforce a specific ring pucker (endo or exo) due to stereoelectronic effects like the gauche effect. nih.govbeilstein-journals.orgbeilstein-journals.org This conformational locking is critical because the ring's geometry dictates the spatial orientation of its substituents, which in turn governs how the molecule fits into a protein's binding site. researchgate.netnih.gov For instance, in derivatives of 4-fluoroproline (B1262513), the stereochemistry of the fluorine atom determines the preference for either an exo or endo pucker, which can alter main-chain dihedral angles in peptides by as much as 30°. nih.gov This control over local geometry can be exploited to optimize interactions with a biological target.

Modulation of Basicity and Metabolic Stability: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, such as the nitrogen in the pyrrolidine ring. nih.gov This reduction in basicity can be advantageous, potentially reducing off-target effects associated with highly basic compounds or improving oral bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong and stable. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the molecule's metabolic stability and prolonging its half-life in the body. elsevierpure.com

Enhancement of Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket. These can include dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak acceptor), and van der Waals contacts. researchgate.net In some cases, replacing a hydrogen atom with fluorine can lead to more favorable hydrophobic interactions. For example, replacing a (4R)-fluoropyrrolidine with its (4S) counterpart in one inhibitor led to a 19-fold drop in activity, which was attributed to the suboptimal conformation directing the fluorine away from a hydrophobic surface in the binding site. researchgate.net The strategic placement of fluorine, as seen in the trans-3-amino-4-fluoropyrrolidine scaffold, is therefore a deliberate design choice to optimize these interactions and enhance binding potency.

| Design Principle | Effect of Fluorine Incorporation on Pyrrolidine Ring | Reference |

| Conformational Control | Enforces specific ring puckering (e.g., endo vs. exo) through stereoelectronic effects (gauche effect). | nih.govbeilstein-journals.orgresearchgate.net |

| Basicity (pKa) Modulation | Lowers the basicity of the pyrrolidine nitrogen via strong inductive electron withdrawal. | nih.gov |

| Metabolic Stability | Increases resistance to metabolic oxidation (e.g., by P450 enzymes) by replacing a labile C-H bond with a strong C-F bond. | elsevierpure.com |

| Binding Affinity | Can enhance binding to target proteins through favorable hydrogen bonds, dipole-dipole, and hydrophobic interactions. | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Fluorinated Pyrrolidines related to Enzyme Inhibition or Receptor Binding

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead scaffold influence its biological activity. For fluorinated pyrrolidines, SAR studies have been crucial in optimizing their potency and selectivity as enzyme inhibitors. nih.govmdpi.com The trans-3-amino-4-fluoropyrrolidine scaffold has featured prominently in the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes. nih.govresearchgate.net

In a series of prolyl-fluoropyrrolidine derivatives designed as DPP-4 inhibitors, SAR studies revealed that the fluoropyrrolidine moiety itself was critical for occupying the S1 pocket of the enzyme's active site. nih.gov The activity of the compounds was highly dependent on the nature of the substituents attached to this core. For instance, compounds featuring an aryl-substituted piperazine (B1678402) group linked via an acetamide (B32628) linker showed the highest potency. nih.gov This highlights that while the fluoropyrrolidine core provides the foundational binding, the peripheral groups are essential for extending into other binding pockets (like the hydrophobic S2 pocket) to secure high-affinity interactions with key residues such as Arginine-125 and Tyrosine-547. nih.gov

Quantitative structure-activity relationship (QSAR) analyses on a large set of pyrrolidine amide derivatives as DPP-4 inhibitors further underscored the importance of electronic effects from substituents on both the pyrrolidine and adjacent rings. researchgate.net Such studies help build predictive models to guide the rational design of new, more potent inhibitors. researchgate.netresearchgate.net

| Target Enzyme | Scaffold/Derivative Class | Key SAR Findings | Reference |

| Dipeptidyl Peptidase IV (DPP-4) | Prolyl-fluoropyrrolidine derivatives | The fluoropyrrolidine moiety occupies the S1 pocket. Potency is significantly enhanced by aryl piperazine groups that interact with the S2 pocket. | nih.gov |

| Dipeptidyl Peptidase IV (DPP-4) | Pyrrolidine amides | Electronic effects of substituents on the pyrrolidine and adjacent rings play a crucial role in inhibitory activity. | researchgate.net |

| Neuraminidase (Influenza A) | Pyrrolidine derivatives from 4-hydroxy-L-proline | Potency is highly dependent on the specific substituents attached to the pyrrolidine ring, leading to inhibitors with activity comparable to Oseltamivir. | nih.gov |

| Aminoglycoside 6'-N-acetyltransferase | Pyrrolidine pentamine derivatives | The integrity of the pyrrolidine scaffold and the specific stereochemistry at multiple positions are essential for inhibitory activity. | nih.govmdpi.com |

General Applications as Scaffolds for Enzymatic Inhibitors or Ligands in Biochemical Studies

The unique structural and electronic properties of fluorinated pyrrolidines, including trans-3-(Cbz-amino)-4-fluoropyrrolidine, make them highly valuable scaffolds for developing potent and selective enzyme inhibitors and biochemical ligands. nih.govnih.gov The Cbz (carboxybenzyl) group on the specified compound is a common protecting group in synthesis, meaning the core trans-3-amino-4-fluoropyrrolidine is the key building block used to construct more complex molecules. nih.gov

A primary application of this scaffold is in the design of inhibitors for proteases, particularly serine proteases like dipeptidyl peptidase IV (DPP-4). nih.gov DPP-4 inhibitors are a class of oral hypoglycemic agents used to treat type 2 diabetes. researchgate.net The fluoropyrrolidine core mimics the natural proline substrate of the enzyme, allowing it to bind effectively to the active site. The fluorine atom enhances this interaction through the mechanisms described previously (conformational rigidity and electronic modulation), leading to potent inhibition. nih.govnih.gov

Beyond DPP-4, fluorinated pyrrolidine scaffolds have been investigated for the inhibition of other enzymes:

Carbonic Anhydrases (CAs): Fluorinated pyrrolidines have been used to create inhibitors with high selectivity for specific carbonic anhydrase isoforms, such as hCA II, which is involved in various physiological processes. nih.gov

Neuraminidase: As mentioned, pyrrolidine derivatives are effective inhibitors of influenza neuraminidase, an essential enzyme for viral replication. nih.gov

Large Amino Acid Transporter 1 (LATS1/2): In the development of kinase inhibitors, modifications to scaffolds, including the addition of fluorine, have been used to improve potency and metabolic stability. acs.org

The utility of these scaffolds extends to their use as ligands in biochemical studies to probe enzyme structure and function. nih.gov By incorporating a fluorinated pyrrolidine into a ligand, researchers can study binding interactions with greater precision. The fluorine atom can serve as a sensitive NMR probe (¹⁹F-NMR) to report on the ligand's binding environment within a protein, providing valuable data that is difficult to obtain by other means. nih.gov

Development of Fluorinated Pyrrolidine Derivatives as Molecular Probes for Biological Systems

The development of molecular probes for in vivo imaging techniques like Positron Emission Tomography (PET) is a critical area of medicinal chemistry research. nih.gov PET imaging allows for the non-invasive, quantitative visualization of biological processes at the molecular level. nih.gov Fluorinated pyrrolidine derivatives are attractive candidates for developing such probes, primarily through the use of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.govnih.gov

The ¹⁸F isotope has a convenient half-life (approximately 110 minutes), which is long enough for synthesis and imaging but short enough to minimize patient radiation exposure. nih.gov The trans-3-amino-4-fluoropyrrolidine scaffold provides a direct framework for introducing ¹⁸F into a biologically active molecule. By replacing the stable fluorine-19 with fluorine-18 in a late-stage synthesis, a molecule that targets a specific enzyme or receptor can be converted into a PET radiotracer. nih.gov

While direct examples involving this compound are specific to individual research programs, the general principle is well-established. For instance, ¹⁸F-labeled 4-fluoroproline analogs have been developed as PET probes. nih.gov These probes can be used to study amino acid transport, protein synthesis, or the distribution of a drug that incorporates this motif. The development of PET imaging agents often involves pyrrole (B145914) or pyrrolidine derivatives to target specific proteins, such as Tau in Alzheimer's disease. researchgate.net

The conversion of a fluorinated pyrrolidine-based enzyme inhibitor into a PET probe could allow researchers to visualize the distribution of the target enzyme in the body, measure receptor occupancy by a drug candidate, or assess the response to therapy, providing invaluable information for drug discovery and clinical diagnostics. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Trans 3 Cbz Amino 4 Fluoropyrrolidine

Development of Novel and Sustainable Synthetic Routes for Chiral Fluoropyrrolidines

Route Optimization: Research is directed at shortening synthetic sequences and improving yields. For instance, replacing problematic protecting groups with alternatives like Boc-protection can lead to more robust and higher-yielding routes. nih.gov The goal is to develop syntheses that are not only efficient but also scalable for potential preclinical and clinical studies. nih.goveurekalert.org

Green Chemistry Principles: A significant emerging trend is the integration of green chemistry principles into synthesis. eurekalert.org This includes the use of less hazardous reagents and solvents, minimizing waste, and designing processes with lower environmental impact. For example, the development of methods that use easily handled and highly reactive reagents to produce non-toxic salts as by-products represents a major step forward. eurekalert.org

Divergent Synthesis: Strategies that allow for the creation of diverse molecular structures from a common chiral precursor are highly valuable. researchgate.net By starting with a readily available chiral molecule, divergent routes can be designed to produce a variety of polyfunctional and stereochemically complex pyrrolidines, enabling broader structure-activity relationship (SAR) studies. nih.govresearchgate.net

Expanding the Scope of Diastereodivergent and Enantioselective Methodologies for Fluorinated Heterocycles

Achieving precise control over multiple stereocenters is a formidable challenge in synthetic chemistry. Diastereodivergent synthesis, which allows access to any possible stereoisomer of a product from a single set of starting materials, is a particularly powerful tool. rsc.org

Future research in this area will focus on:

Catalyst-Controlled Stereoselectivity: The use of chiral catalysts, such as cinchona alkaloids or metal complexes, can steer a reaction towards a specific diastereomer. rsc.orgmdpi.com By carefully selecting the catalyst and reaction conditions, it is possible to switch the stereochemical outcome, providing access to a full matrix of stereoisomeric products. rsc.org For example, rhodium catalysis has been used to achieve diastereodivergence in the synthesis of complex heterocycles, with computational studies revealing that solvent molecules can act as ligands to switch the stereoselectivity. nih.gov

Substrate-Controlled Synthesis: The inherent chirality within a starting material can be used to direct the formation of new stereocenters. Methodologies that build upon chiral precursors, such as those derived from natural products, provide a reliable way to control absolute configuration. researchgate.net

Synthesis of Complex Fluorinated Motifs: While methods for creating single fluoro- or trifluoromethyl-substituted stereocenters exist, approaches for synthesizing molecules with adjacent stereocenters bearing both a fluorine and a trifluoromethyl group are less common. nih.gov New catalytic strategies are being developed to address this gap, enabling the diastereodivergent preparation of complex, polyfluorinated molecules that were previously inaccessible. nih.gov

Advanced Computational Modeling for Rational Design and Prediction of Fluoropyrrolidine Reactivity and Conformations

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic planning. scirp.org For fluoropyrrolidines, computational modeling offers a path to rationally design molecules and predict their behavior, thereby accelerating research and reducing experimental costs. escholarship.org

Key areas of focus include:

Reactivity and Stability Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure of fluorinated molecules. escholarship.orgemerginginvestigators.org These methods can be used to predict chemical reactivity, stability, and potential sites of metabolism. emerginginvestigators.org For instance, computational studies can determine how fluorination impacts the stability and reactivity of a heterocyclic compound compared to its non-fluorinated analog. emerginginvestigators.org

Conformational Analysis: The three-dimensional shape of a molecule is critical for its biological activity. Molecular Mechanics (MM) calculations can be used to identify the stable conformations of flexible molecules like fluoropyrrolidines. scirp.org This information is vital for understanding how these molecules might interact with biological targets.

Mechanism Elucidation: Computational modeling is frequently used to rationalize experimental findings and explore reaction mechanisms. escholarship.org By modeling the transition states and intermediates of a reaction, researchers can understand the origins of stereoselectivity and use these insights to design better catalysts and reaction conditions for future experiments. nih.govescholarship.org

| Computational Technique | Application for Fluoropyrrolidine Research | Key Insights |

| Density Functional Theory (DFT) | Predicts reactivity, stability, and reaction mechanisms. escholarship.orgemerginginvestigators.org | Elucidates electronic properties, identifies reactive sites, and rationalizes stereochemical outcomes. escholarship.org |

| Molecular Mechanics (MM) | Determines low-energy conformations of flexible molecules. scirp.org | Provides understanding of the 3D structure essential for receptor binding and drug design. |

| Protein-Ligand Docking | Predicts binding modes and affinities of fluoropyrrolidines in enzyme active sites. escholarship.org | Guides the rational design of potent and selective inhibitors. escholarship.org |

Exploration of New Catalytic Systems for Efficient and Selective Fluorination Reactions

The development of new catalytic systems is crucial for the efficient and selective introduction of fluorine into complex molecules. nih.gov The formation of carbon-fluorine bonds presents unique challenges, and catalysis offers a powerful solution. nih.govacs.org

Future research will likely pursue several promising avenues:

Transition Metal Catalysis: Catalysts based on metals like palladium, copper, and nickel have been instrumental in developing fluorination reactions. numberanalytics.comnih.gov Future work will aim to expand the substrate scope and improve selectivity, particularly for the late-stage fluorination of complex molecules under mild conditions. nih.govmdpi.com For example, novel palladium catalysts have been shown to fluorinate weakly nucleophilic arenes at room temperature. nih.gov

Organocatalysis: Metal-free organic catalysts offer advantages in terms of lower toxicity and cost. numberanalytics.com Chiral organocatalysts, such as those derived from amino acids or cinchona alkaloids, have proven highly effective in enantioselective fluorination reactions, enabling the synthesis of complex chiral molecules with high stereoselectivity. numberanalytics.commdpi.com

Photoredox and Electrochemical Catalysis: These emerging techniques use light or electricity to generate reactive fluorine species under exceptionally mild conditions. numberanalytics.commdpi.com They have shown great promise for the fluorination of a wide range of substrates, including unactivated C–H bonds, opening up new possibilities for synthetic chemistry. mdpi.com

Novel Fluorinating Reagents: The choice of fluorinating agent is as important as the catalyst. Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used. mdpi.com Research continues to identify new reagents with improved reactivity, selectivity, and safety profiles.

| Catalyst Type | Examples | Advantages & Applications |

| Transition Metal Catalysts | Palladium, Copper, Nickel, Rhodium complexes. acs.orgnumberanalytics.comnih.gov | High efficiency and selectivity; enables complex reactions under mild conditions, including late-stage functionalization. nih.govmdpi.com |

| Organocatalysts | Cinchona alkaloids, β,β-diaryl serines. numberanalytics.commdpi.com | Metal-free, lower toxicity; excels in enantioselective fluorination to produce chiral compounds. numberanalytics.commdpi.com |

| Photocatalysts | Ruthenium or Iridium complexes (often used with a fluorine source). numberanalytics.com | Uses light to initiate reactions under mild conditions; broad substrate scope. numberanalytics.com |

| Biocatalysts | Enzymes, microorganisms. numberanalytics.com | High selectivity and efficiency under mild, aqueous conditions; environmentally friendly. numberanalytics.com |

Multidisciplinary Research at the Interface of Synthetic Organic Chemistry, Medicinal Chemistry, and Computational Science

The future development of compounds like trans-3-(Cbz-amino)-4-fluoropyrrolidine will increasingly rely on the convergence of multiple scientific disciplines. The synergy between synthetic chemistry, medicinal chemistry, and computational science creates a powerful cycle of design, synthesis, and evaluation.

Medicinal Chemistry-Informed Design: The ultimate goal of synthesizing novel fluoropyrrolidines is often their application as therapeutic agents. nih.govnih.gov Medicinal chemistry provides the biological context, identifying key protein targets and defining the desired properties of a drug candidate, such as potency, selectivity, and metabolic stability. nih.govemerginginvestigators.org

Computationally-Guided Synthesis: Computational tools can vet potential drug candidates before a single experiment is run. escholarship.org By predicting properties like binding affinity and reactivity, computational science helps prioritize the most promising molecules for synthesis, saving time and resources. escholarship.orgemerginginvestigators.org

Synthesis-Driven Discovery: Ultimately, physical molecules must be created and tested. Advances in synthetic organic chemistry, including the development of novel catalytic systems and stereoselective methods, provide the practical means to build the complex, rationally designed fluoropyrrolidine targets. nih.govnih.gov

This integrated approach, where computational models predict promising structures, synthetic chemists build them, and medicinal chemists test their biological activity, represents the most efficient path forward in the quest for new and improved medicines based on the fluoropyrrolidine scaffold.

Q & A

Q. Q1. What are the standard synthetic routes for preparing trans-3-(Cbz-amino)-4-fluoropyrrolidine, and how do stereochemical outcomes vary under different reaction conditions?

Methodological Answer: The synthesis typically involves fluorination of pyrrolidine precursors followed by Cbz (carbobenzyloxy) protection. For example:

- Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions can introduce fluorine at the 4-position. Reaction temperature (0–40°C) and solvent polarity (e.g., DCM vs. THF) influence regioselectivity .

- Cbz Protection : Benzyl chloroformate is used to protect the amine at position 2. Steric hindrance from the fluorine substituent may require extended reaction times (12–24 hrs) in basic media (e.g., NaHCO₃) to ensure complete protection .

- Stereochemical Control : Trans-configuration is stabilized by minimizing steric clashes between the Cbz group and fluorine. Chiral HPLC or polarimetry should confirm enantiomeric purity post-synthesis .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR :

- ¹H NMR : The Cbz group’s benzyl protons appear as a multiplet at δ 7.3–7.4 ppm. Fluorine-induced deshielding shifts pyrrolidine protons (e.g., H-4) downfield (δ 4.5–5.0 ppm).

- ¹⁹F NMR : A singlet near δ -180 ppm confirms the fluorine substituent.

- NOESY : Correlations between the Cbz aromatic protons and pyrrolidine protons confirm trans-stereochemistry .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 268.2 (C₁₂H₁₄F₂N₂O₂). Fragmentation patterns (e.g., loss of Cbz group at m/z 154) aid structural confirmation .

Advanced Research Questions

Q. Q3. How can computational modeling optimize reaction conditions for this compound synthesis while minimizing racemization?

Methodological Answer:

- DFT Calculations : Model transition states of fluorination and Cbz protection steps to identify energy barriers. For example, DAST-mediated fluorination at -20°C reduces racemization by stabilizing intermediates .

- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction rates. Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency but may require additives (e.g., K₂CO₃) to suppress side reactions .

- Kinetic Resolution : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric fluorination to bias trans-configuration. Monitor enantiomeric excess (ee) via chiral GC or HPLC .

Q. Q4. What strategies resolve discrepancies in bioactivity data for this compound derivatives across pharmacological assays?

Methodological Answer:

- Assay Normalization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) to reduce variability. For example, IC₅₀ values for kinase inhibition vary by >10-fold depending on ATP concentration .

- Metabolite Interference : Use LC-MS/MS to quantify hydrolytic degradation (e.g., Cbz deprotection in serum). Adjust assay media pH to 7.4 to stabilize the compound .

- Statistical Reconciliation : Apply ANOVA to compare datasets. Outliers (e.g., high-dose cytotoxicity) may indicate off-target effects requiring counter-screens (e.g., hERG channel binding) .

Q. Q5. How do steric and electronic effects of the Cbz group influence the pharmacological profile of this compound?

Methodological Answer:

- Steric Effects : The bulky Cbz group restricts conformational flexibility, enhancing selectivity for enzymes with deep binding pockets (e.g., proteases). Compare Ki values against analogs with smaller protecting groups (e.g., Boc) .

- Electronic Effects : The electron-withdrawing fluorine increases hydrogen-bonding potential at the amine. IR spectroscopy (N-H stretch at ~3300 cm⁻¹) and pKa measurements (e.g., ~8.5 for the amine) quantify this effect .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess Cbz cleavage rates. CYP3A4 inhibitors (e.g., ketoconazole) prolong half-life in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.